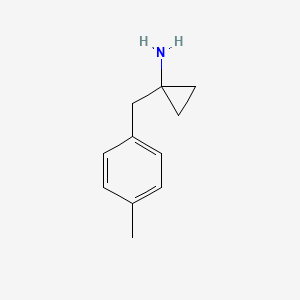

1-(4-Methylbenzyl)cyclopropanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-2-4-10(5-3-9)8-11(12)6-7-11/h2-5H,6-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLBBEOVYBPBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 4 Methylbenzyl Cyclopropanamine

Established Synthetic Routes to Substituted Cyclopropanamines Relevant to the Synthesis of 1-(4-Methylbenzyl)cyclopropanamine

The construction of the 1-substituted cyclopropanamine motif can be achieved through various established synthetic methodologies. These routes generally involve either the introduction of an amino group onto a pre-existing cyclopropane (B1198618) ring or the formation of the cyclopropane ring from a precursor already containing a nitrogen atom.

Amination Strategies for Cyclopropyl (B3062369) Ring Systems

Directly introducing an amine group onto a cyclopropane ring presents a formidable challenge due to the inherent stability of the C-C and C-H bonds of the cyclopropyl group. However, several indirect and modern catalytic methods have been developed to achieve this transformation.

One classical approach involves the conversion of a cyclopropanecarboxylic acid to a primary amine via rearrangements such as the Curtius or Hofmann rearrangement. acs.orgbeilstein-journals.orgnih.govnih.gov The Curtius rearrangement involves the conversion of a carboxylic acid to an acyl azide, which upon thermal or photochemical rearrangement and subsequent hydrolysis, yields the primary amine with the loss of one carbon atom as carbon dioxide. masterorganicchemistry.com The Hofmann rearrangement similarly converts a primary amide, derived from the corresponding carboxylic acid, into a primary amine with one fewer carbon atom using a reagent like bromine in a basic solution. numberanalytics.comwikipedia.orgpharmdguru.comchem-station.com

More contemporary methods focus on transition-metal-catalyzed C-H amination reactions. While not yet specifically reported for 1-(4-methylbenzyl)cyclopropanamine, these advanced techniques represent the cutting edge of cyclopropylamine (B47189) synthesis. For instance, phosphine-catalyzed formal tertiary Csp³–H amination of cyclopropanes has been described as a novel approach for creating 1-substituted cyclopropylamines. nih.govacs.orgresearchgate.net

Cyclopropanation Reactions Utilizing Amine Precursors

An alternative and often more direct strategy involves the construction of the cyclopropane ring from acyclic precursors that already contain the necessary nitrogen functionality.

A notable method is the titanium-mediated cyclopropanation reaction, sometimes referred to as the Kulinkovich-Szymoniak reaction. This reaction allows for the synthesis of primary cyclopropylamines directly from nitriles. organic-chemistry.org The process involves the treatment of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide, such as Ti(OPr-i)₄, and a Lewis acid. This methodology has been successfully applied to the synthesis of 1-benzylcyclopropylamine (B1214768), a close analog of the target compound. organic-chemistry.org

Another important class of reactions is the Michael-initiated ring-closure (MIRC). These reactions typically involve the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring. While broadly applicable for cyclopropane synthesis, their use for directly producing 1-substituted cyclopropylamines depends on the specific design of the starting materials to incorporate the amine or a precursor group. acs.org

Targeted Synthesis of 1-(4-Methylbenzyl)cyclopropanamine

A specific and efficient synthesis of 1-(4-methylbenzyl)cyclopropanamine can be designed by adapting the established methodologies, particularly those that have proven successful for structurally similar compounds.

Retrosynthetic Analysis of 1-(4-Methylbenzyl)cyclopropanamine

A logical retrosynthetic disconnection for 1-(4-methylbenzyl)cyclopropanamine involves breaking the bond between the cyclopropyl ring and the nitrogen atom. This leads to two key synthons: a 1-cyclopropyl cation equivalent and a 4-methylbenzylamine (B130917) anion equivalent, or more practically, a 1-aminocyclopropane synthon and a 4-methylbenzyl halide.

However, a more synthetically viable approach, based on the Kulinkovich-Szymoniak reaction, disconnects the molecule at the C1-C2 and C1-C3 bonds of the cyclopropane ring and the C1-benzyl bond. This retrosynthetic strategy points towards 4-methylphenylacetonitrile and a two-carbon cyclopropanating agent derived from a Grignard reagent and a titanium catalyst as the primary starting materials.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Key Disconnections | Precursors |

| 1-(4-Methylbenzyl)cyclopropanamine | C-N bond, Cyclopropane ring formation | 1-Aminocyclopropane, 4-Methylbenzyl bromide |

| 1-(4-Methylbenzyl)cyclopropanamine | Kulinkovich-Szymoniak disconnection | 4-Methylphenylacetonitrile, Ethylmagnesium bromide, Ti(OPr-i)₄ |

| 1-Aminocyclopropane | Hofmann/Curtius Rearrangement | Cyclopropanecarboxamide (B1202528) / Cyclopropanecarboxylic acid |

Multistep Reaction Sequences for the Formation of the 1-(4-Methylbenzyl)cyclopropanamine Core

Based on the retrosynthetic analysis, a practical multistep synthesis can be proposed. A highly convergent and efficient route would adapt the titanium-mediated cyclopropanation of a nitrile.

Proposed Synthetic Route:

Starting Material: The synthesis would commence with commercially available 4-methylphenylacetonitrile.

Titanium-Mediated Cyclopropanation: This key step involves the reaction of 4-methylphenylacetonitrile with an excess of a Grignard reagent, such as ethylmagnesium bromide, in the presence of a titanium(IV) isopropoxide catalyst and a Lewis acid like boron trifluoride etherate. This one-pot reaction is expected to directly yield 1-(4-methylbenzyl)cyclopropanamine.

An alternative, though more lengthy, route could involve the following steps:

Formation of Cyclopropanecarbonitrile: This can be achieved through various methods, including the cyclization of 4-chlorobutyronitrile.

Hydrolysis to Cyclopropanecarboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield cyclopropanecarboxylic acid.

Conversion to Cyclopropanecarboxamide: The carboxylic acid can be converted to the corresponding amide via activation with a reagent like thionyl chloride followed by treatment with ammonia.

Hofmann Rearrangement: The cyclopropanecarboxamide can then undergo a Hofmann rearrangement to produce 1-aminocyclopropane.

Reductive Amination: Finally, 1-aminocyclopropane can be reacted with 4-methylbenzaldehyde (B123495) in the presence of a reducing agent, such as sodium cyanoborohydride, to afford the target molecule, 1-(4-methylbenzyl)cyclopropanamine.

Key Intermediate Compounds and their Chemical Transformations in the Synthesis of 1-(4-Methylbenzyl)cyclopropanamine

In the proposed synthetic routes, several key intermediates play a crucial role.

| Intermediate | Precursor(s) | Transformation | Product |

| Titanacyclopropane intermediate | 4-Methylphenylacetonitrile, EtMgBr, Ti(OPr-i)₄ | Intramolecular cyclization and amination | 1-(4-Methylbenzyl)cyclopropanamine |

| Cyclopropanecarboxamide | Cyclopropanecarboxylic acid | Amidation | Cyclopropanecarboxamide |

| 1-Aminocyclopropane | Cyclopropanecarboxamide | Hofmann Rearrangement | 1-Aminocyclopropane |

| N-(4-Methylbenzylidene)cyclopropanamine (Imine intermediate) | 1-Aminocyclopropane, 4-Methylbenzaldehyde | Condensation | N-(4-Methylbenzylidene)cyclopropanamine |

The titanium-mediated synthesis is particularly attractive due to its convergency, directly assembling the target molecule from simple precursors in a single step. The success of this reaction for the synthesis of the closely related 1-benzylcyclopropylamine suggests its high potential for the synthesis of the 4-methyl substituted analog. organic-chemistry.org

The more traditional route involving the Hofmann rearrangement relies on well-established and robust chemical transformations. The final reductive amination step is a widely used and reliable method for the formation of C-N bonds. longdom.org

Advanced Synthetic Methodologies Applied to Cyclopropanamine Derivatives

The synthesis of chiral cyclopropanamines is of significant interest due to their presence in pharmaceuticals and agrochemicals, and their utility as chiral resolving agents and synthetic intermediates. acs.org The development of advanced synthetic methods has been crucial in accessing these valuable molecules with high levels of stereocontrol.

Stereoselective and Asymmetric Synthesis Approaches for Cyclopropanamine Moieties

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is paramount in modern organic chemistry. For cyclopropanamines, this involves creating the desired stereoisomers with high fidelity. Asymmetric synthesis, a subset of stereoselective synthesis, aims to produce an excess of one enantiomer over the other.

Several strategies have been developed for the asymmetric synthesis of cyclopropylamines. One notable method involves the use of N-sulfinyl α-chloro ketimines. nih.gov In this approach, treatment of these chiral ketimines with Grignard reagents leads to the formation of chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good yields and diastereoselectivity. nih.gov This process is believed to proceed through a Favorskii-type reaction mechanism, where the Grignard reagent acts as a base in an unprecedented manner for this type of reaction. acs.org Subsequent deprotection of the sulfinamide group yields the N-unprotected 1-substituted cyclopropylamine. nih.gov

Another powerful tool for asymmetric cyclopropanation is the use of transition metal catalysis. acs.org For instance, copper-catalyzed hydroalkylation of γ-bromocrotonate derivatives has been shown to produce chiral 1,2-trans-cyclopropanes with high diastereo- and enantioselectivity. acs.org While not directly applied to aminocyclopropanes, this methodology highlights the potential of transition metal catalysis in creating chiral cyclopropane rings. Furthermore, chemoenzymatic strategies, which combine the selectivity of enzymes with chemical synthesis, have emerged as a powerful approach for generating diverse and optically active cyclopropane-containing scaffolds. rochester.edu

Chiral Auxiliary Strategies and Enantioselective Catalysis in Cyclopropanamine Chemistry

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully employed in the synthesis of chiral cyclopropanes. For example, the use of chiral oxazolidinones in aldol (B89426) reactions followed by directed cyclopropanation allows for the synthesis of enantiopure cyclopropane-carboxaldehydes. rsc.org The chiral auxiliary guides the approach of the cyclopropanating reagent, leading to high diastereoselectivity. rsc.org The auxiliary can then be removed to provide the desired enantiomerically enriched product. wikipedia.orgrsc.org Pseudoephenamine is another practical chiral auxiliary that has demonstrated remarkable stereocontrol in alkylation reactions, often providing superior results compared to pseudoephedrine. nih.gov

Enantioselective catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient approach. digitellinc.comresearchgate.net In the context of cyclopropane synthesis, rhodium-catalyzed cyclopropanation of alkenes with diazo compounds is a well-established method. digitellinc.com The use of chiral rhodium catalysts can lead to high enantioselectivities. digitellinc.com Similarly, cobalt-catalyzed enantioselective transformations have been developed for the synthesis of chiral cyclopropanes. researchgate.net The development of enantioselective methods for the ring-opening of cyclopropanes also provides access to enantioenriched building blocks. researchgate.net

Regioselective Functionalization of the 1-(4-Methylbenzyl)cyclopropanamine Scaffold

Regioselective functionalization involves selectively reacting at one specific position of a molecule that has multiple reactive sites. For the 1-(4-Methylbenzyl)cyclopropanamine scaffold, functionalization could occur at the aromatic ring, the benzylic position, or the amine.

The functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution reactions. The methyl group on the benzene (B151609) ring is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho or para to the methyl group. The steric bulk of the cyclopropylamine moiety attached to the benzyl (B1604629) group might influence the regioselectivity of these reactions.

Functionalization at the benzylic position can be more challenging but could potentially be achieved through radical reactions or by deprotonation with a strong base followed by reaction with an electrophile. The regioselective functionalization of unprotected carbazoles with donor-acceptor cyclopropanes has been demonstrated, suggesting that similar strategies could be explored for the N-H functionalization of 1-(4-Methylbenzyl)cyclopropanamine. nih.gov

Analytical Characterization Techniques for Synthetic Products

The unambiguous characterization of synthetic products is a critical aspect of chemical synthesis. A combination of spectroscopic and chromatographic techniques is typically employed to determine the structure, purity, and stereochemistry of the target molecule.

Spectroscopic Analysis for Structure Elucidation of Cyclopropanamines (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. ipb.ptyoutube.comnih.gov For 1-(4-Methylbenzyl)cyclopropanamine, ¹H NMR spectroscopy would provide information about the number and connectivity of protons in the molecule. The aromatic protons would appear in the downfield region, while the protons of the methyl group, the benzylic methylene (B1212753) group, and the cyclopropane ring would appear in the upfield region. ¹³C NMR spectroscopy would reveal the number of unique carbon atoms. nih.gov

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for establishing the connectivity between different parts of the molecule. ipb.ptyoutube.com The Nuclear Overhauser Effect (NOE) can provide information about the spatial proximity of atoms, which is particularly useful for determining the relative stereochemistry of substituents on the cyclopropane ring. diva-portal.org

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of its elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum can provide valuable structural information. ucalgary.ca For 1-(4-Methylbenzyl)cyclopropanamine, characteristic fragments would likely include the tropylium (B1234903) ion (m/z 91) from the cleavage of the benzyl group and fragments corresponding to the cyclopropylamine moiety. ucalgary.canist.gov

Chromatographic Purity Assessment and Enantiomeric Excess Determination of 1-(4-Methylbenzyl)cyclopropanamine (e.g., Chiral HPLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. heraldopenaccess.us To determine the enantiomeric excess (ee) of a chiral compound like 1-(4-Methylbenzyl)cyclopropanamine, chiral HPLC is the method of choice. heraldopenaccess.usuma.esumn.edunih.govsigmaaldrich.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. nih.govsigmaaldrich.comyoutube.com Polysaccharide-based CSPs are among the most popular due to their broad applicability. youtube.com The choice of the mobile phase is also critical for achieving good separation. nih.govdujps.com By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately determined. uma.esumn.edu In some cases, derivatization of the amine with a chiral derivatizing agent can be used to form diastereomers that can be separated on a non-chiral column. researchgate.net

Molecular Interactions and Mechanistic Insights of 1 4 Methylbenzyl Cyclopropanamine

Investigations into Target Engagement and Binding Mechanisms of 1-(4-Methylbenzyl)cyclopropanamine

The engagement of 1-(4-Methylbenzyl)cyclopropanamine with biological targets is presumed to follow the patterns observed for structurally similar cyclopropylamines. These interactions are primarily characterized by enzyme inhibition and potential receptor binding, which are crucial for elucidating its molecular mechanism of action.

Enzyme Inhibition Studies of 1-(4-Methylbenzyl)cyclopropanamine

Cyclopropylamine (B47189) derivatives are well-documented inhibitors of several enzyme families. The primary focus of research in this area has been on monoamine oxidases (MAOs) and cytochrome P450 (CYP450) enzymes, given their critical roles in metabolism and neurotransmitter regulation.

Monoamine Oxidases (MAOs): The cyclopropylamine scaffold is a classic feature of many potent MAO inhibitors. nih.govnih.gov These enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for the oxidative deamination of neurotransmitters like serotonin, norepinephrine (B1679862), and dopamine. nih.gov Inhibition of MAOs can lead to an increase in the synaptic availability of these neurotransmitters. Given its structure, 1-(4-Methylbenzyl)cyclopropanamine is a strong candidate for an MAO inhibitor. The nature of the substitution on the benzyl (B1604629) ring can influence the selectivity and potency of inhibition towards MAO-A or MAO-B.

Cytochrome P450s (CYP450): The CYP450 superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including many drugs. Cyclopropylamines have been shown to be mechanism-based inhibitors of CYP450 enzymes. This type of inhibition involves the enzymatic conversion of the inhibitor into a reactive species that then covalently binds to the enzyme, leading to its inactivation. Therefore, 1-(4-Methylbenzyl)cyclopropanamine is likely to interact with and potentially inhibit various CYP450 isoforms.

Peptidases: While the primary focus for cyclopropylamines has been on MAOs and CYP450s, the potential for interaction with peptidases should not be entirely dismissed, although it is less documented in publicly available research.

For illustrative purposes, the following table presents kinetic data for the inhibition of MAO by related cyclopropylamine derivatives.

| Compound | Enzyme | IC50 | Ki | Type of Inhibition |

| Tranylcypromine | MAO-A/B | ~10 µM | - | Irreversible |

| 1-Benzylcyclopropylamine (B1214768) | MAO | - | Potent Competitive | Reversible/Mechanism-Based |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | - | Irreversible |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM | - | Irreversible |

This table is illustrative and based on data for related compounds. Specific values for 1-(4-Methylbenzyl)cyclopropanamine are not available.

The mechanism of inhibition by cyclopropylamines can be either reversible or irreversible. nih.gov

Reversible Inhibition: In this mode, the inhibitor binds to the enzyme through non-covalent interactions, and the enzyme's activity can be restored upon removal of the inhibitor. 1-Benzylcyclopropylamine has been shown to act as a potent competitive reversible inhibitor of MAO.

Irreversible (Mechanism-Based) Inhibition: This is a hallmark of many cyclopropylamine inhibitors of both MAO and CYP450 enzymes. nih.gov The enzyme processes the cyclopropylamine as a substrate, leading to the opening of the strained cyclopropyl (B3062369) ring. This generates a highly reactive intermediate that forms a covalent bond with the enzyme's active site or its cofactor (e.g., the flavin adenine (B156593) dinucleotide (FAD) cofactor in MAO), leading to time-dependent, irreversible inactivation of the enzyme. nih.gov For MAO, this process involves a one-electron transfer mechanism.

Receptor Binding Profile Studies of 1-(4-Methylbenzyl)cyclopropanamine

Ligand-binding assays are standard methods used to determine the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The test compound is then assessed for its ability to displace the radioligand, and from this, its binding affinity (often expressed as a Ki value) can be determined.

While direct ligand-binding assay data for 1-(4-Methylbenzyl)cyclopropanamine is not available in the public domain, the structural similarity to other neuroactive compounds suggests potential interactions with various receptors. For instance, some cyclopropane-containing molecules have been investigated for their activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). However, without specific experimental data, the receptor binding profile of 1-(4-Methylbenzyl)cyclopropanamine remains speculative. A comprehensive screening against a panel of receptors, including serotonergic, dopaminergic, and adrenergic receptors, would be necessary to fully characterize its receptor binding profile.

Assessment of Agonist, Antagonist, or Modulatory Properties in in vitro Molecular Systems

Determining whether 1-(4-Methylbenzyl)cyclopropanamine acts as an agonist, antagonist, or modulator of a biological target is a critical step in its characterization. This is typically assessed using a variety of in vitro assays. For instance, competitive binding assays can be employed to understand if the compound competes with a known ligand for a receptor's binding site. nih.gov Such assays can help determine the compound's binding affinity and preference for a particular target. nih.gov

The functional consequence of this binding would then be evaluated. For example, if the target is a receptor, assays measuring downstream signaling events (e.g., second messenger production) would reveal whether the compound activates (agonist) or inhibits (antagonist) the receptor's function.

Transporter Interaction Analyses of 1-(4-Methylbenzyl)cyclopropanamine

The interaction of a compound with membrane transporters is crucial for its absorption, distribution, and excretion. In vitro systems, such as cells expressing specific transporters, are used to investigate these interactions. nih.gov These studies can determine if 1-(4-Methylbenzyl)cyclopropanamine is a substrate or an inhibitor of clinically relevant transporters. nih.gov The interplay between transporters and drug-metabolizing enzymes is a key consideration in these analyses, as it can significantly impact a compound's disposition. bldpharm.com

Cellular Mechanistic Investigations (Non-Clinical, in vitro Studies)

Following the identification of molecular targets, cell-based assays are utilized to understand how a compound affects cellular processes.

Intracellular Pathway Modulation by 1-(4-Methylbenzyl)cyclopropanamine in Cell-Based Assays

Investigating how 1-(4-Methylbenzyl)cyclopropanamine modulates intracellular signaling pathways would provide insight into its mechanism of action at a cellular level. Techniques such as Western blotting could be used to measure changes in the phosphorylation state of key signaling proteins.

Subcellular Localization and Compartmentalization Studies Related to 1-(4-Methylbenzyl)cyclopropanamine Activity

Understanding where a compound or its target resides within a cell is essential for elucidating its function. Techniques like fluorescence microscopy, often using a green fluorescent protein (GFP) tag fused to a target protein, can reveal its subcellular localization, such as on the endoplasmic reticulum. nih.gov The physicochemical properties of a compound, including its size and charge, can influence its cellular uptake and intracellular trafficking. nih.gov

Gene Expression or Proteomic Changes Induced by 1-(4-Methylbenzyl)cyclopropanamine in Model Cell Systems

To gain a broader understanding of the cellular response to a compound, changes in gene expression or the proteome can be analyzed. Microarray analysis or RNA sequencing can reveal alterations in gene transcription, while mass spectrometry-based proteomics can identify changes in protein abundance. These approaches can uncover the broader biological pathways affected by the compound.

Investigation of Molecular Recognition Principles for Cyclopropanamine Scaffolds

The cyclopropanamine scaffold is a key structural motif in various biologically active molecules. For example, derivatives of 1-substituted cyclopropylamine have been investigated as inhibitors of the histone demethylase KDM1A. nih.gov The introduction of different substituents on the cyclopropylamine ring can influence the molecule's selectivity for its target. nih.gov Understanding the principles of molecular recognition for this scaffold involves studying how variations in its structure affect its binding affinity and selectivity for different biological targets. rsc.org

Structure Activity Relationship Sar Studies of 1 4 Methylbenzyl Cyclopropanamine and Its Analogs

Systematic Derivatization Strategies for the 1-(4-Methylbenzyl)cyclopropanamine Scaffold

The derivatization of the 1-(4-methylbenzyl)cyclopropanamine scaffold focuses on three primary regions: the cyclopropyl (B3062369) ring, the benzyl (B1604629) moiety, and the amine nitrogen. Each modification allows for a detailed exploration of the chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

The cyclopropane (B1198618) ring is a key feature, providing conformational rigidity and unique electronic properties that can enhance metabolic stability. digitellinc.com Modifications to this ring, such as introducing substituents or expanding the ring system, have profound effects on biological activity.

Substituent Effects : The introduction of substituents on the cyclopropyl ring can significantly alter inhibitor potency and selectivity. For instance, in a series of cyclopropylamine (B47189) derivatives targeting the histone demethylase KDM1A, the addition of bulkier substituents on the cyclopropyl core led to increased selectivity against human monoamine oxidases MAO-A and MAO-B. nih.gov In another study, the introduction of a methoxy (B1213986) group at the 2-position of the cyclopropyl ring, as seen in cis-N-benzyl-2-methoxycyclopropylamine, resulted in a highly potent and selective inhibitor of MAO-B. nih.gov This compound was found to be over 20 times more effective than the benchmark inhibitor tranylcypromine. nih.gov

Ring Expansion : Expanding the three-membered cyclopropyl ring to a four-membered cyclobutane (B1203170) ring can alter the conformational profile of the molecule. While direct SAR data on the ring expansion of 1-(4-methylbenzyl)cyclopropanamine is limited, studies on related scaffolds provide insight. For example, in the development of TRPV1 antagonists, replacing a diphenylpropyl linker with a diphenylcyclopropylmethyl group resulted in a modest decrease in potency. nih.gov This suggests that the specific geometry and strain of the cyclopropyl ring are often crucial for optimal interaction with the target protein. The synthesis of cyclobutanones from cyclopropanone (B1606653) surrogates highlights the chemical feasibility of such ring expansions. acs.org

The benzyl group provides a large surface for interaction with biological targets and is a prime site for modification to enhance potency and selectivity.

Substituent Effects : The electronic and steric properties of substituents on the phenyl ring play a critical role. Research on KDM1A inhibitors showed that decorating the phenyl ring with small, halogenated functional groups led to a significant improvement in inhibitory activity. nih.gov Specifically, substitution at the meta position was particularly beneficial, with one analog achieving a potency in the low nanomolar range (31 nM). nih.gov In a different context, studies on nitroquinoxaline derivatives demonstrated that the polarity of para-substituents on a benzyl moiety dictates the molecule's interaction with DNA. nih.gov Hydrophobic substituents like iodo and trifluoromethyl groups caused greater disruption of DNA base pairing compared to more polar groups like hydroxyl or methoxy. nih.gov Similarly, for benzaldehyde (B42025) inhibitors of tyrosinase, bulky substituents at the C-4 position were found to influence the inhibition mechanism. nih.gov

Positional Isomerism : The position of substituents on the benzyl ring is crucial. For KDM1A inhibitors derived from the cyclopropylamine scaffold, placing halogenated groups at the meta position of the phenyl ring resulted in a notable increase in potency compared to other positions. nih.gov In studies of TRPV1 antagonists, the placement of various alkyl groups at the 4-position of a phenyl C-region showed that activity increased with the size of the alkyl group up to a cyclopentyl group, but then decreased with a larger cyclohexyl substituent. nih.gov

The primary amine of 1-(4-methylbenzyl)cyclopropanamine is a key hydrogen bond donor and a site for protonation, making it a critical point for molecular interactions.

Alkylation and Acylation : N-benzylation of certain pseudopeptides was found to be favorable for inhibiting barley seeds LAP. mdpi.com However, in some cases, N-benzyl groups can be susceptible to cleavage under certain chemical conditions. mdpi.com Acylation of the amine to form an amide is a common strategy. For instance, a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine (B1666218) transporter-1 (GlyT-1) were developed by optimizing the benzamide (B126) portion of the molecule. nih.govresearchgate.net

Bioisosteric Replacements : Bioisosterism is a strategy used in drug design to replace a functional group with another that has similar physicochemical or biological properties to improve potency, selectivity, or metabolic stability. drughunter.comnih.govdrugdesign.org The amide bond, for example, can be replaced by various heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or triazoles. nih.govacs.org These replacements can mimic the planarity and dipole moment of the amide while offering improved metabolic stability and bioavailability. nih.gov For example, the replacement of a problematic amide with a 1,2,4-oxadiazole (B8745197) in DPP-4 inhibitors resulted in compounds that were nearly equipotent to the parent compound but had slightly improved in vitro metabolic stability. nih.gov

Impact of Structural Modifications on Molecular Interactions and Biological Activity

Structural modifications to the 1-(4-methylbenzyl)cyclopropanamine scaffold directly influence how the molecule interacts with its biological target, which is reflected in measurable changes in enzyme inhibition or receptor binding. The intrinsic structural dynamics of an enzyme can dictate both its activity and its inhibition by a ligand. nih.govnih.gov

The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). SAR studies aim to correlate specific structural changes with shifts in these values.

MAO Inhibition : Analogs of 1-(4-methylbenzyl)cyclopropanamine are potent inhibitors of monoamine oxidases. The cis-N-benzyl-2-methoxycyclopropylamine analog demonstrated an IC₅₀ of 5 nM for MAO-B and 170 nM for MAO-A after a 30-minute pre-incubation, showcasing high potency and selectivity for MAO-B. nih.gov In another study, chalcone (B49325) analogs showed reversible, competitive inhibition of MAO-A and MAO-B with Kᵢ values as low as 0.020 µM. nih.gov

KDM1A Inhibition : Decoration of the phenyl ring of α-substituted cyclopropylamine derivatives with small, halogenated functional groups, particularly at the meta position, led to a significant improvement in inhibitory activity against KDM1A. nih.gov Compound 44a from this series showed a potency in the low nanomolar range (IC₅₀ = 31 nM). nih.gov

Other Enzyme Targets : In a series of TRPV1 antagonists, modifications to the C-region led to compounds with high binding affinity. The diphenylpropenyl analog 50 had a Kᵢ of 21.5 nM. nih.gov For GlyT-1 inhibitors, optimization of the benzamide and central ring components led to potent compounds. nih.gov

Table 1: Enzyme Inhibition Data for Analogs

| Compound Class | Target Enzyme | Modification | Kᵢ / IC₅₀ | Reference |

|---|---|---|---|---|

| cis-Cyclopropylamine | MAO-B | N-benzyl, 2-methoxy on cyclopropyl | 5 nM (IC₅₀) | nih.gov |

| cis-Cyclopropylamine | MAO-A | N-benzyl, 2-methoxy on cyclopropyl | 170 nM (IC₅₀) | nih.gov |

| α-Substituted Cyclopropylamine | KDM1A | meta-halogenated phenyl | 31 nM (IC₅₀) | nih.gov |

| Chalcone Analog | MAO-A | Varied substitutions | 0.047 µM (Kᵢ) | nih.gov |

| Chalcone Analog | MAO-B | Varied substitutions | 0.020 µM (Kᵢ) | nih.gov |

| Phenyl Propanamide | TRPV1 | Diphenylpropenyl C-region | 21.5 nM (Kᵢ) | nih.gov |

Beyond enzyme inhibition, analogs of 1-(4-methylbenzyl)cyclopropanamine can be designed to target specific receptors. Derivatization is key to achieving high affinity and selectivity.

Opioid Receptors : The importance of the group attached to the core scaffold is highlighted in fentanyl analogs. Cyclopropylfentanyl displayed a high affinity for the μ-opioid receptor (MOR) with a Kᵢ of 2.8 nM, whereas the structurally similar valerylfentanyl had a much weaker affinity (Kᵢ = 49.7 nM). nih.gov This nearly 20-fold difference in affinity underscores the significant impact of a small structural change from a cyclopropyl to a valeryl group. nih.gov

TRPV1 Receptor : For TRPV1 antagonists, replacing a 4-t-butylbenzyl C-region with various 4-substituted phenyl groups showed that activity increased with the size of the 4-alkyl group up to cyclopentyl, but was reduced with a cyclohexyl group. nih.gov The introduction of a 4-phenyl group led to a dramatic loss in activity, demonstrating the sensitivity of the receptor binding pocket to the size and nature of the substituent. nih.gov

Nucleoside Transporters : In a study of inhibitors for human equilibrative nucleoside transporters (ENTs), analogs of FPMINT showed that modifications to the N-naphthalene and fluorophenyl moieties resulted in varied selectivity for ENT1 versus ENT2. frontiersin.org One analog was more selective for ENT2, with an IC₅₀ of 0.57 µM against ENT2 and 2.38 µM against ENT1. frontiersin.org

Table 2: Receptor Binding and Inhibition Data for Analogs

| Compound Class | Target Receptor | Modification | Kᵢ / IC₅₀ | Selectivity | Reference |

|---|---|---|---|---|---|

| Fentanyl Analog | μ-Opioid Receptor | Cyclopropyl group | 2.8 nM (Kᵢ) | High for MOR | nih.gov |

| Fentanyl Analog | μ-Opioid Receptor | Valeryl group | 49.7 nM (Kᵢ) | Lower for MOR | nih.gov |

| FPMINT Analog | ENT1 | Modified N-naphthalene/fluorophenyl | 2.38 µM (IC₅₀) | More selective for ENT2 | frontiersin.org |

| FPMINT Analog | ENT2 | Modified N-naphthalene/fluorophenyl | 0.57 µM (IC₅₀) | More selective for ENT2 | frontiersin.org |

| Phenyl Propanamide | TRPV1 | 4-Cyclopentylbenzyl C-region | Potent antagonism | N/A | nih.gov |

| Phenyl Propanamide | TRPV1 | 4-Phenylbenzyl C-region | Dramatic loss of activity | N/A | nih.gov |

Influence of Stereochemistry (e.g., cis/trans isomers, enantiomers) on Activity and Specificity

The stereochemistry of cyclopropylamine derivatives is a critical determinant of their biological activity and specificity. The rigid nature of the cyclopropane ring gives rise to distinct stereoisomers that can orient interacting functional groups in significantly different ways.

Studies on N,2-substituted cycloalkylamine inhibitors of the norepinephrine (B1679862) transporter have revealed that the trans-orientation of the substituents on the cycloalkyl ring is generally favored for higher inhibitory potency. nih.govnih.gov This preference suggests that the spatial separation and orientation of the amino group and the substituted phenyl ring are crucial for optimal interaction with the binding site of the transporter.

In the context of KDM1A inhibition by 1-substituted cyclopropylamine derivatives, it has been observed that both trans stereoisomers can exhibit similar inhibitory activities. nih.gov However, the specific covalent adducts they form with the flavin adenine (B156593) dinucleotide (FAD) co-enzyme can differ, indicating distinct binding modes or reaction mechanisms. nih.gov

Development of Pharmacophore Models for Cyclopropanamine Ligands Based on 1-(4-Methylbenzyl)cyclopropanamine as a Template

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov While no pharmacophore models have been explicitly developed using 1-(4-Methylbenzyl)cyclopropanamine as a template, models generated for inhibitors of monoamine oxidase (MAO), a known target for cyclopropylamine derivatives, provide valuable insights.

Pharmacophore models for MAO-A inhibitors have been developed based on a variety of chemical scaffolds. mdpi.com A common model consists of features such as a hydrogen bond donor, two hydrophobic groups, and an aromatic ring. mdpi.com For cyclopropylamine-based inhibitors like 1-(4-Methylbenzyl)cyclopropanamine, the primary amine would serve as the hydrogen bond donor, the cyclopropane ring and the benzyl group would contribute to the hydrophobic features, and the phenyl ring would constitute the aromatic feature.

More complex pharmacophore models for MAO-A inhibitors have also been proposed, incorporating five functional groups: two hydrogen-bond acceptors and three hydrophobic groups. In the case of 1-(4-Methylbenzyl)cyclopropanamine, the primary amine could potentially interact with a hydrogen bond acceptor feature in the receptor, while the aromatic pi-system of the benzyl group could also interact with acceptor features.

For MAO-B inhibitors, pharmacophore models have been developed using templates like Safinamide. wikipedia.orgnih.gov These models are then used to screen large chemical databases for novel inhibitor candidates. The key interactions identified in such models often involve hydrophobic interactions and hydrogen bonding with critical tyrosine residues in the active site of MAO-B. wikipedia.orgnih.gov

Given its structural features, 1-(4-Methylbenzyl)cyclopropanamine could serve as a valuable template for generating and refining pharmacophore models for inhibitors of MAO and other related enzymes. Such models would be instrumental in guiding the design of new, more potent, and selective analogs.

Computational and Theoretical Investigations of 1 4 Methylbenzyl Cyclopropanamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on density functional theory (DFT), are employed to elucidate the fundamental electronic characteristics of the molecule. nih.gov These methods provide a detailed picture of electron distribution and molecular orbital energies.

The electronic structure of 1-(4-Methylbenzyl)cyclopropanamine is defined by its distinct functional groups: the cyclopropane (B1198618) ring, the primary amine, and the 4-methylbenzyl (tolyl) group. The cyclopropane ring possesses unique bent "banana" bonds, which exhibit some π-like character. researchgate.netscribd.com The aromatic ring provides a delocalized π-electron system.

Molecular Orbital (MO) analysis helps identify the regions involved in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the nitrogen atom of the amine group. The LUMO is likely distributed across the antibonding π-orbitals of the benzene (B151609) ring. nih.govmasterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Electrostatic Potential Maps (MEP) visualize the charge distribution on the molecule's surface. researchgate.net For 1-(4-Methylbenzyl)cyclopropanamine, regions of negative electrostatic potential (colored red) are anticipated around the nitrogen atom's lone pair and the π-face of the aromatic ring, indicating sites susceptible to electrophilic attack. walisongo.ac.idnih.gov Regions of positive potential (colored blue) are expected around the amine hydrogens, highlighting their potential as hydrogen bond donors. researchgate.netresearchgate.net

Table 1: Predicted Electronic Properties of 1-(4-Methylbenzyl)cyclopropanamine This table presents hypothetical values based on quantum chemical calculations for structurally similar molecules.

| Property | Predicted Value | Methodology |

|---|---|---|

| HOMO Energy | -8.5 to -9.5 eV | DFT (B3LYP/6-31G) |

| LUMO Energy | -0.5 to 0.5 eV | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap (ΔE) | ~9.0 eV | DFT (B3LYP/6-31G) |

| Dipole Moment | 1.0 to 2.0 Debye | DFT (B3LYP/6-31G) |

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around its single bonds. lumenlearning.comchemistrysteps.com For 1-(4-Methylbenzyl)cyclopropanamine, the key rotatable bonds are between the cyclopropyl (B3062369) ring and the methylene (B1212753) bridge, and between the methylene bridge and the aromatic ring.

The relative energies of different conformers determine the molecule's preferred shape. Steric hindrance between the bulky cyclopropylamine (B47189) and tolyl groups plays a significant role in defining the energy landscape. utdallas.edu The most stable conformers are likely those where these groups are staggered to minimize repulsive interactions. A potential energy surface scan, calculated by systematically rotating these bonds, would reveal the global and local energy minima corresponding to the most stable and metastable conformers, respectively. uwlax.edu For instance, the orientation of the benzyl (B1604629) group relative to the cyclopropane ring can be described by a dihedral angle, with certain angles leading to more stable, lower-energy states. uwlax.edu

Table 2: Hypothetical Relative Energies of Key Conformers This table illustrates a simplified energy landscape based on the primary dihedral angle.

| Conformer Description (Dihedral Angle) | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Anti-periplanar (~180°) | 0.00 | Most Stable |

| Synclinal/Gauche (±60°) | +1.5 to +3.0 | Metastable |

| Syn-periplanar (0°) | > +5.0 | Least Stable (Transition State) |

Computational methods can accurately predict key physicochemical properties that govern a molecule's behavior in different environments. These descriptors are crucial for understanding its pharmacokinetic profile. Properties like molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors can be readily calculated. nih.gov

The acid dissociation constant (pKa) is a measure of the basicity of the primary amine group. Predicting pKa values computationally often involves quantum mechanical calculations of the free energy change of protonation in a simulated aqueous environment, using methods like the semi-empirical AM1 or PM3 combined with a continuum solvent model such as COSMO or SMD. peerj.com The primary amine in this structure is expected to be basic, with its pKa value influenced by the electron-donating effects of the adjacent alkyl (cyclopropyl and benzyl) groups.

Table 3: Predicted Physicochemical Properties and Descriptors Data computed by PubChem and supplemented with theoretical predictions. nih.gov

| Descriptor | Value | Source/Method |

|---|---|---|

| Molecular Formula | C11H15N | - |

| Molecular Weight | 161.24 g/mol | PubChem |

| XLogP3 | 2.4 | PubChem (Computed) |

| Hydrogen Bond Donors | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 1 | PubChem (Computed) |

| Predicted pKa | 9.5 - 10.5 | AM1/COSMO (Hypothetical) peerj.com |

Molecular Docking and Molecular Dynamics Simulations

To explore the potential biological activity of 1-(4-Methylbenzyl)cyclopropanamine, molecular docking and dynamics simulations are used to predict its binding to protein targets. nih.govsamipubco.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov Given its structure as a primary amine, putative targets could include enzymes like monoamine oxidases (MAO) or transporters involved in neurotransmitter systems.

The process involves preparing the 3D structures of both the ligand and the target protein. Docking algorithms, such as those in AutoDock or ICM, then sample a vast number of possible binding poses and score them based on binding affinity or free energy. nih.govyoutube.com A lower binding energy score typically indicates a more stable and favorable interaction. nih.gov

Table 4: Hypothetical Molecular Docking Results This table shows simulated docking scores against plausible enzyme targets.

| Putative Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | 2BXS | -7.5 |

| Monoamine Oxidase B (MAO-B) | 2BYB | -7.9 |

| Dopamine Transporter (DAT) | 4M48 | -8.2 |

Analysis of the top-scoring docked poses reveals the specific molecular interactions that stabilize the ligand-protein complex. nih.gov The interaction fingerprint for 1-(4-Methylbenzyl)cyclopropanamine would likely involve several key features:

Hydrogen Bonding: The primary amine group (-NH2) is a potent hydrogen bond donor, likely forming crucial interactions with polar residues (e.g., Aspartate, Glutamate, Serine) or backbone carbonyls in the active site.

Hydrophobic Interactions: The nonpolar cyclopropyl ring and the methyl group on the aromatic ring would engage in favorable hydrophobic interactions with nonpolar amino acid residues like Valine, Leucine, and Isoleucine.

Pi-Interactions: The aromatic tolyl ring is capable of forming π-π stacking interactions with the aromatic side chains of Phenylalanine, Tyrosine, or Tryptophan. It can also participate in cation-π interactions, where the protonated amine (at physiological pH) could interact with the face of an aromatic ring.

These combined interactions dictate the molecule's binding affinity and specificity for its target. jocpr.com

Table 5: Predicted Interaction Fingerprint with a Hypothetical Binding Site

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bond (Donor) | Primary Amine (-NH2) | Asp, Glu, Asn, Gln |

| Hydrophobic | Cyclopropyl, Methyl group | Ala, Val, Leu, Ile, Met |

| π-π Stacking | Benzene Ring | Phe, Tyr, Trp |

| Cation-π | Protonated Amine / Benzene Ring | Phe, Tyr, Trp |

Molecular Dynamics Simulations to Explore Binding Stability, Conformational Changes, and Solvent Effects on 1-(4-Methylbenzyl)cyclopropanamine Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic behavior of 1-(4-Methylbenzyl)cyclopropanamine when interacting with a biological target, such as a protein receptor or enzyme. These simulations model the movement of every atom in the system over time, providing deep insights into the stability of the binding pose, any conformational changes in the ligand or the protein, and the crucial role of surrounding solvent molecules. nih.govyoutube.com

In a typical MD study, the complex of 1-(4-Methylbenzyl)cyclopropanamine docked into the active site of its target protein is immersed in a simulated box of water molecules and ions to mimic physiological conditions. The simulation then proceeds in two main phases: equilibration and production. During equilibration, the system is allowed to relax to a stable state. The subsequent production phase is where the actual data for analysis is generated, often spanning hundreds of nanoseconds to microseconds of simulation time.

Key analyses performed on the MD trajectory include:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's atoms relative to its initial docked position is monitored. A low and stable RMSD value over the simulation time suggests that the compound remains securely bound in the predicted orientation. nih.gov Conversely, a large and fluctuating RMSD may indicate an unstable binding mode, where the ligand might be exploring alternative poses or even disassociating from the binding site. nih.gov Studies have shown that approximately 94% of native ligand poses are stable during MD simulations, making it a reliable method for validating docking results. nih.gov

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. For 1-(4-Methylbenzyl)cyclopropanamine, this could involve rotation around the single bonds connecting the cyclopropane ring, the benzyl group, and the amine. The protein's flexibility is assessed by calculating the root-mean-square fluctuation (RMSF) of its amino acid residues. Higher RMSF values in specific regions of the protein, particularly around the binding pocket, can indicate an induced-fit mechanism, where the protein adapts its shape to accommodate the ligand.

Table 1: Hypothetical Molecular Dynamics Simulation Data for 1-(4-Methylbenzyl)cyclopropanamine Bound to a Target Protein

| Simulation Time (ns) | Ligand RMSD (Å) | Binding Site RMSF (Å) | Interfacial H-Bonds |

|---|---|---|---|

| 0 | 0.0 | 0.5 | 3 |

| 50 | 1.2 | 0.8 | 4 |

| 100 | 1.4 | 0.9 | 4 |

| 150 | 1.3 | 0.8 | 3 |

| 200 | 1.5 | 0.9 | 4 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyclopropanamine Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is invaluable for predicting the activity of new, unsynthesized molecules and for guiding the design of more potent analogs of 1-(4-Methylbenzyl)cyclopropanamine.

The development of a QSAR model begins with a dataset of cyclopropanamine derivatives with known biological activities (e.g., IC₅₀ values against a specific target). mdpi.com This dataset is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.govyoutube.com

Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest and Support Vector Machines, a mathematical equation is generated. nih.gov This equation takes the form:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

This model quantifies the contribution of various structural, physicochemical, and electronic properties (the "descriptors") to the observed activity of the cyclopropanamine series.

The success of a QSAR model is highly dependent on the choice of molecular descriptors. nih.gov These numerical values represent different aspects of a molecule's structure and properties. For the 1-(4-Methylbenzyl)cyclopropanamine series, a wide range of descriptors would be calculated to capture the features responsible for biological activity. ucsb.eduresearchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Studies for Cyclopropanamine Derivatives

| Descriptor Category | Specific Descriptor Example | Description |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the molecule, influencing its ability to cross cell membranes. |

| Molecular Weight (MW) | The mass of the molecule. | |

| Topological | Wiener Index | Describes molecular branching and compactness. |

| Topological Polar Surface Area (TPSA) | Relates to hydrogen bonding potential and permeability. | |

| Electronic | HOMO/LUMO Energies | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to chemical reactivity. ucsb.edu |

| Dipole Moment | Measures the polarity of the molecule, influencing electrostatic interactions. |

A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous validation is essential. youtube.com

Internal Validation: This is often performed using cross-validation techniques like the leave-one-out (LOO) method on the training set. nih.gov The result is a cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates the model's robustness and stability.

External Validation: The model's true predictive power is assessed using the external test set—compounds that were not used in model development. The model is used to predict the activity of these compounds, and the predictions are compared to the experimental values. The predictive ability is quantified by the predicted correlation coefficient (r²_pred).

A statistically sound QSAR model for the 1-(4-Methylbenzyl)cyclopropanamine series would have high values for r² (goodness of fit), q² (robustness), and r²_pred (predictive power), along with a low Root Mean Square Error (RMSE).

Table 3: Hypothetical Validation Statistics for a QSAR Model of Cyclopropanamine Derivatives

| Statistical Parameter | Value | Indication |

|---|---|---|

| N (Number of Compounds) | 50 (Train=40, Test=10) | Size of the dataset. |

| r² (Correlation Coefficient) | 0.88 | High correlation between descriptors and activity in the training set. |

| q² (Cross-validated r²) | 0.75 | Good internal model robustness and stability. |

| r²_pred (External Validation r²) | 0.82 | Excellent predictive power on an external test set. |

| RMSE (Root Mean Square Error) | 0.25 | Low error in the predicted activity values. |

De Novo Drug Design Approaches and Virtual Screening Strategies Utilizing Cyclopropanamine Scaffolds

The cyclopropanamine moiety, particularly as represented in 1-(4-Methylbenzyl)cyclopropanamine, can serve as a valuable "scaffold" or starting point for discovering novel drug candidates. arxiv.org

De Novo Drug Design: This computational approach aims to build entirely new molecules from scratch. nih.govresearchgate.net Software can use the 1-(4-Methylbenzyl)cyclopropanamine scaffold as a base and intelligently "grow" new chemical fragments onto it. The goal is to design novel compounds that have a high predicted affinity and selectivity for the biological target, often by optimizing interactions observed in the original ligand. This can lead to the discovery of unique chemical entities with improved properties. researchgate.net

Virtual Screening: This is a cost-effective method for identifying promising hits from vast digital libraries of chemical compounds, which can contain millions or even billions of structures. nih.govnih.gov

Ligand-Based Virtual Screening (LBVS): This approach uses the structure of 1-(4-Methylbenzyl)cyclopropanamine as a template. eurofinsdiscovery.com The software searches for other molecules in a database that have a similar shape, size, and distribution of pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings).

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, SBVS can be employed. eurofinsdiscovery.com This method involves docking every molecule from a virtual library into the protein's binding site. frontiersin.org The compounds are then ranked based on a scoring function that predicts their binding affinity. This powerful technique can identify diverse compounds that are structurally different from 1-(4-Methylbenzyl)cyclopropanamine but still fit effectively into the target's active site.

Both de novo design and virtual screening are powerful strategies that leverage the structural information from 1-(4-Methylbenzyl)cyclopropanamine to accelerate the discovery of new potential therapeutic agents. capes.gov.br

Future Directions and Potential Contributions to Chemical Biology and Medicinal Chemistry Research

1-(4-Methylbenzyl)cyclopropanamine as a Chemical Probe for Novel Biological Targets

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein or pathway. The structure of 1-(4-Methylbenzyl)cyclopropanamine, featuring a rigid cyclopropane (B1198618) core linked to a substituted benzyl (B1604629) group, makes it an intriguing candidate for development as a chemical probe to identify new biological targets.

The cyclopropylamine (B47189) moiety is a known pharmacophore present in inhibitors of enzymes such as monoamine oxidases (MAOs) and the histone demethylase KDM1A. longdom.orgnih.gov This suggests that 1-(4-Methylbenzyl)cyclopropanamine could be investigated as a potential modulator of these or other enzymes that recognize similar structural motifs. Furthermore, related cyclopropane derivatives have been found to act as ligands for histamine-3 receptors, indicating a potential role in neurological pathways. google.com

Given that the specific biological partners of 1-(4-Methylbenzyl)cyclopropanamine are largely uncharacterized, it serves as an excellent tool for target discovery campaigns. Techniques like thermal proteome profiling or affinity-capture mass spectrometry could be employed to identify its direct binding partners within the cellular environment, thereby uncovering novel targets for therapeutic intervention.

Table 1: Physicochemical Properties of 1-(4-Methylbenzyl)cyclopropanamine Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄ClN | sigmaaldrich.com |

| Molecular Weight | 183.68 g/mol | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| InChI Key | ZMRUXYGZNOWNHA-UHFFFAOYSA-N | sigmaaldrich.com |

| PubChem Substance ID | 329776185 | sigmaaldrich.com |

Development of New Cyclopropanamine-Based Tools for Elucidating Biological Mechanisms

The foundational structure of 1-(4-Methylbenzyl)cyclopropanamine is ripe for chemical modification to create a suite of specialized tools for biological research. By appending functional groups, the parent compound can be transformed into probes designed for specific experimental applications, enabling a deeper understanding of its mechanism of action and biological context.

Key derivatization strategies include:

Affinity Probes: Incorporating a biotin tag would allow for the pulldown and identification of binding proteins, validating targets discovered through other methods.

Fluorescent Probes: Attaching a fluorophore would enable researchers to visualize the compound's subcellular localization and track its movement within living cells using advanced microscopy techniques.

Photo-affinity Labels: Introducing a photoreactive group, such as a diazirine, would create a tool that can be used to covalently crosslink the molecule to its biological target upon UV irradiation. This allows for the unequivocal identification of direct binding partners.

The inherent reactivity of the cyclopropylamine group can also be leveraged, as it is known to act as a mechanism-based inactivator for certain enzymes. unl.pt This property could be finely tuned through chemical synthesis to develop highly specific and irreversible inhibitors for newly discovered targets. acs.orgnih.gov

Table 2: Potential Derivatizations of 1-(4-Methylbenzyl)cyclopropanamine for Chemical Tool Development

| Modification Type | Appended Group Example | Research Application |

|---|---|---|

| Affinity Tagging | Biotin | Target identification and validation via affinity purification. |

| Fluorescent Labeling | Fluorescein, Rhodamine | Visualization of subcellular localization and dynamics. |

| Photo-affinity Labeling | Diazirine, Benzophenone | Covalent labeling of binding partners for target identification. |

| Reactive Moieties | Electrophilic warheads | Creation of covalent inhibitors to study enzyme function. |

Unexplored Research Avenues and Potential Applications for 1-(4-Methylbenzyl)cyclopropanamine and Related Compounds in Academic Discovery

The broader class of cyclopropane-containing molecules has demonstrated a vast range of biological activities, suggesting numerous unexplored avenues for 1-(4-Methylbenzyl)cyclopropanamine and its analogs. researchgate.net Drawing from the established bioactivities of similar compounds, several research areas present compelling opportunities for academic exploration.

Natural and synthetic cyclopropanes are known to exhibit properties ranging from enzyme inhibition to antimicrobial, antiviral, and antitumor activities. unl.ptresearchgate.net This opens the door for screening 1-(4-Methylbenzyl)cyclopropanamine in diverse biological assays. Beyond medicine, cyclopropylamine derivatives are crucial intermediates in the agrochemical industry for synthesizing herbicides and fungicides and in material science for creating high-performance polymers with unique thermal and mechanical properties. longdom.org These fields represent significant, yet underexplored, potential applications for this compound class.

Table 3: Unexplored Research Areas for Cyclopropanamine Derivatives

| Research Area | Rationale Based on Related Compounds | Potential Application |

|---|---|---|

| Oncology | Cyclopropane derivatives have shown antitumor properties. researchgate.net | Development of new anticancer agents. |

| Infectious Diseases | Known antibacterial and antiviral activities in the cyclopropane class. longdom.orgresearchgate.net | Discovery of novel antibiotics or antivirals. |

| Neuroscience | Related compounds act on neurological targets like MAOs and histamine receptors. longdom.orggoogle.com | Probes for studying neurodegenerative diseases or psychiatric disorders. |

| Agrochemicals | Used in the formulation of herbicides and fungicides. longdom.org | Development of new crop protection agents. |

| Material Science | The strained ring structure can impart unique properties to polymers. longdom.org | Creation of novel polymers and advanced materials. |

Integration of Multi-Omics Data with 1-(4-Methylbenzyl)cyclopropanamine Research Findings for Systems-Level Understanding

To fully comprehend the biological impact of 1-(4-Methylbenzyl)cyclopropanamine, a systems-level approach is essential. The integration of multiple "omics" datasets—such as transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to the compound, moving beyond a single-target perspective. nashbio.comnih.gov

By treating a biological model (e.g., cancer cell lines) with the compound and subsequently analyzing the global changes, researchers can construct a comprehensive picture of its mechanism of action.

Transcriptomics (RNA-seq) can reveal which gene expression pathways are perturbed.

Proteomics can identify changes in protein abundance and post-translational modifications, offering insights into altered cellular signaling and function. mdpi.com

Metabolomics can uncover shifts in metabolic pathways, highlighting the compound's impact on cellular energy and biosynthesis. mdpi.com

Integrating these layers of data can reveal unexpected connections, identify biomarkers of response, and elucidate potential off-target effects. mdpi.comnih.gov This multi-omics strategy is crucial for transforming initial findings into robust, therapeutically relevant hypotheses and for advancing our understanding of how small molecules like 1-(4-Methylbenzyl)cyclopropanamine modulate complex biological systems. nih.gov

Table 4: Application of Multi-Omics in Small Molecule Research

| Omics Field | Data Acquired | Biological Insights Gained |

|---|---|---|

| Transcriptomics | mRNA levels | Changes in gene expression, affected signaling pathways. |

| Proteomics | Protein abundance and modifications | Alterations in protein function, enzyme activity, and signaling cascades. |

| Metabolomics | Metabolite concentrations | Disruption of metabolic pathways, bioenergetic changes. |

| Integrated Analysis | Combined datasets | Comprehensive mechanism of action, biomarker discovery, off-target effects. |

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methylbenzyl)cyclopropanamine, and how do reaction conditions influence yield?

Answer: Synthesis methods include biocatalytic cascades and Hofmann rearrangements. A continuous flow system using a GOase-AdRedAm MPIR-packed bed demonstrated efficient production with steady-state fractions confirmed by GC-FID (Figure S38) . Electro-induced Hofmann rearrangement under acidic conditions (pH 1) is another viable route, though optimization of solvent systems (e.g., aqueous vs. organic) is critical for yield enhancement .

Q. How is the structural purity of 1-(4-Methylbenzyl)cyclopropanamine validated in research settings?

Answer: Purity is confirmed via:

- Chromatography : GC-FID for real-time monitoring of reaction intermediates .

- Spectroscopy : H/C NMR to verify cyclopropane ring integrity and substituent positions.

- Crystallography : Single-crystal X-ray diffraction using SHELXL for precise bond-length and angle determination .

Example NMR Data (Hypothetical):

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Cyclopropane CH | 1.2–1.5 | Multiplet |

| Aromatic CH | 2.3 | Singlet |

Q. What safety protocols are critical when handling 1-(4-Methylbenzyl)cyclopropanamine?

Answer:

- PPE : Gloves and goggles are mandatory due to amine reactivity.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- First Aid : Immediate medical consultation for exposure, as cyclopropanamine derivatives may exhibit neurotoxic effects .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental data for this compound’s conformational stability?

Answer: Discrepancies in NMR or crystallographic data (e.g., cyclopropane ring strain vs. observed stability) can be addressed via:

- DFT Calculations : Optimize geometry using Gaussian or ORCA to predict H NMR shifts and compare with experimental data.

- Molecular Dynamics (MD) : Simulate solvent effects on conformational flexibility.

- SHELX Refinement : Use anisotropic displacement parameters in SHELXL to model thermal motion in crystallographic data .

Q. What mechanistic insights guide the design of 1-(4-Methylbenzyl)cyclopropanamine derivatives for anticancer applications?

Answer: Patent data suggest derivatives like 1-((4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinolin-7-yloxy)methyl)cyclopropanamine inhibit kinase pathways. Key steps include:

- Structure-Activity Relationship (SAR) : Modulate substituents on the benzene ring to enhance binding affinity.

- Crystallographic Validation : Co-crystallize derivatives with target proteins (e.g., kinases) using SHELX suites to refine binding modes .

Q. Table: SAR Trends in Anticancer Derivatives

| Substituent Position | Activity (IC, nM) | Target Kinase |

|---|---|---|

| 4-Fluoro | 12 ± 3 | EGFR |

| 6-Methoxy | 8 ± 2 | VEGFR-2 |

Q. How do researchers address contradictions in spectroscopic vs. crystallographic data for cyclopropane ring strain?

Answer:

Q. What advanced techniques are used to study the compound’s role in biocatalytic cascades?

Answer:

Q. How is 1-(4-Methylbenzyl)cyclopropanamine integrated into supramolecular chemistry studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.